molecular formula C21H21ClN2O3 B4971851 6-chloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one

6-chloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one

Cat. No. B4971851
M. Wt: 384.9 g/mol
InChI Key: BLLGWJLFGDCKMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one, also known as TAK-063, is a novel and potent phosphodiesterase 10A (PDE10A) inhibitor. It has been shown to have promising therapeutic potential for the treatment of various neurological and psychiatric disorders, such as schizophrenia, Parkinson's disease, and Huntington's disease.

Mechanism of Action

6-chloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one exerts its pharmacological effects by selectively inhibiting PDE10A, an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP, which in turn modulate the activity of various neurotransmitter systems in the brain, including dopamine, glutamate, and acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of several neurotransmitter systems in the brain, including dopamine, glutamate, and acetylcholine. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. These effects are believed to underlie this compound's therapeutic potential for various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

6-chloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one has several advantages for laboratory experiments, including its high potency and selectivity for PDE10A, its well-characterized mechanism of action, and its ability to modulate multiple neurotransmitter systems in the brain. However, this compound also has some limitations, including its relatively short half-life and the need for careful dosing to avoid potential side effects.

Future Directions

There are several potential future directions for research on 6-chloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one, including its further development as a therapeutic agent for various neurological and psychiatric disorders, its investigation as a tool for studying the role of PDE10A in brain function, and its potential use as a biomarker for disease diagnosis and monitoring. Additionally, further studies are needed to elucidate the long-term safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 6-chloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one involves several steps, including the reaction of 4-(4-methoxyphenyl)piperazine with 6-chloro-4H-chromen-4-one, followed by the reduction of the resulting intermediate and subsequent purification. The final product is obtained as a white crystalline solid with high purity and yield.

Scientific Research Applications

6-chloro-3-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one has been extensively studied in preclinical and clinical trials for its potential therapeutic effects on various neurological and psychiatric disorders. It has been shown to improve cognitive function, reduce motor deficits, and alleviate symptoms of schizophrenia and other psychotic disorders. Additionally, this compound has been investigated for its potential to treat addiction, depression, and anxiety disorders.

properties

IUPAC Name

6-chloro-3-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3/c1-26-18-5-3-17(4-6-18)24-10-8-23(9-11-24)13-15-14-27-20-7-2-16(22)12-19(20)21(15)25/h2-7,12,14H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLGWJLFGDCKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=COC4=C(C3=O)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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